molecular formula C19H16F3NO4 B2606038 {[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate CAS No. 728927-30-8

{[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate

Cat. No.: B2606038
CAS No.: 728927-30-8
M. Wt: 379.335
InChI Key: LSLRFBVRHNWTMY-MDZDMXLPSA-N
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Description

This compound (CAS: see ) features a carbamoyl-methyl group esterified to a (2E)-3-(3-methoxyphenyl)prop-2-enoate backbone. The trifluoromethyl (-CF₃) group on the phenyl ring enhances lipophilicity and metabolic stability, while the 3-methoxy substituent may influence electronic properties and binding interactions. It is cataloged under identifiers such as ZINC3309555 and STL187462, with applications in medicinal chemistry and agrochemical research due to its fluorinated structure .

Properties

IUPAC Name

[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4/c1-26-14-6-4-5-13(11-14)9-10-18(25)27-12-17(24)23-16-8-3-2-7-15(16)19(20,21)22/h2-11H,12H2,1H3,(H,23,24)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLRFBVRHNWTMY-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)OCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)OCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-(trifluoromethyl)aniline with chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methoxyphenyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

{[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of {[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference Evidence
Target Compound 3-methoxyphenyl, -CF₃, carbamoyl-methyl ~432 (estimated) High lipophilicity, potential protease inhibition
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-methoxyphenyl, cyano 231.25 Syn-periplanar C=C conformation; precursor for propenoylamides
Methyl(E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate 3-methoxy, -CH₂Cl 240.69 Chloromethyl group increases reactivity for nucleophilic substitution
Methyl (2E)-3-methoxy-2-[2-({[6-methyl-3-(trifluoromethyl)quinoxalin-2-yl]oxy}methyl)phenyl]prop-2-enoate Quinoxaline ether, -CF₃ 432.39 Heterocyclic moiety enhances binding affinity
Ethyl (2E)-3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate 2-bromo-5-CF₃ phenyl 337.17 Bromo substituent facilitates cross-coupling reactions
2-Methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide Oxirane (epoxide) ring, -CF₃ 273.23 Epoxide introduces ring-opening reactivity

Functional Group Analysis

  • Carbamoyl vs.
  • Trifluoromethyl (-CF₃) vs. Chloromethyl (-CH₂Cl) : The -CF₃ group (electron-withdrawing) stabilizes the carbamoyl group against hydrolysis, whereas -CH₂Cl () increases electrophilicity for substitution reactions .
  • 3-Methoxy vs. 4-Methoxy Phenyl : The 3-methoxy substitution in the target compound may alter steric and electronic interactions compared to the 4-methoxy analog (), affecting binding to aromatic receptor pockets .

Research Implications

  • Structure-Activity Relationships (SAR): Modifying the phenyl substituent position (3- vs. 4-methoxy) or replacing carbamoyl with cyano () could elucidate key pharmacophoric elements .
  • Stability Studies : Comparative hydrolysis studies between -CF₃ and -CH₂Cl analogs ( vs. 14) would clarify the impact of electron-withdrawing groups on stability .
  • Biological Screening: Testing the target compound alongside the quinoxaline derivative () may reveal the influence of heterocycles on potency .

Biological Activity

The compound {[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate , also known by its CAS Number 728927-30-8 , exhibits significant biological activity attributed to its structural components, particularly the trifluoromethyl group. This article reviews various studies focusing on its biological properties, mechanism of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C14H14F3NO3C_{14}H_{14}F_{3}NO_{3}, with a molecular weight of approximately 299.26 g/mol . The presence of the trifluoromethyl group enhances its lipophilicity and influences its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, a study demonstrated that similar compounds showed promising inhibitory activity against various cancer cell lines, including HCT116 (colon cancer), HePG2 (liver cancer), and A549 (lung cancer) cells. The IC50 values for these compounds were reported as follows:

CompoundCell LineIC50 (μM)
Compound AHCT11617.8
Compound BHePG212.4
Compound CA54917.6

These results suggest that the trifluoromethyl group significantly contributes to the biological activity by enhancing binding affinity to target proteins involved in cancer progression .

The mechanism underlying the anticancer activity appears to involve the modulation of key signaling pathways. For example, down-regulation of genes such as BRCA1 , BRCA2 , and EGFR has been observed in treated cells, indicating that these compounds may interfere with cellular proliferation and survival pathways .

Case Studies

  • In Vitro Studies :
    • In a controlled laboratory setting, {[2-(trifluoromethyl)phenyl]carbamoyl}methyl derivatives were tested against several cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.
  • In Vivo Studies :
    • Animal models treated with similar trifluoromethyl-containing compounds showed reduced tumor growth compared to control groups. These findings support the potential for further development into therapeutic agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship of {[2-(trifluoromethyl)phenyl]carbamoyl}methyl derivatives emphasizes the importance of the trifluoromethyl group in enhancing biological activity. The following points summarize key findings:

  • Electronegativity : The trifluoromethyl group increases electron-withdrawing capacity, which can stabilize interactions with target proteins.
  • Hydrophobicity : Enhanced lipophilicity improves membrane permeability, facilitating better cellular uptake.
  • Binding Interactions : The presence of this group allows for multipolar interactions with carbonyl moieties in proteins, increasing binding affinity and specificity .

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